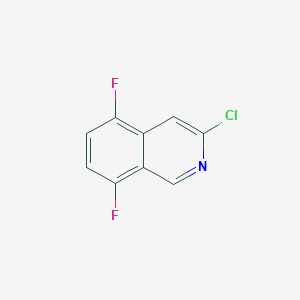
3-Chloro-5,8-difluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5,8-difluoroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. The incorporation of fluorine atoms into the isoquinoline structure often enhances the biological activity and provides unique properties to the compound .
Vorbereitungsmethoden
The synthesis of 3-Chloro-5,8-difluoroisoquinoline can be achieved through various methods. One common approach involves the direct introduction of fluorine atoms onto the isoquinoline ring. This can be done through cyclization of a precursor bearing a pre-fluorinated benzene ring or through simultaneous installation of an isoquinoline framework and a fluorine substituent . Industrial production methods may involve the use of cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures .
Analyse Chemischer Reaktionen
3-Chloro-5,8-difluoroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various derivatives.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
Common reagents used in these reactions include cesium fluoride, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5,8-difluoroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Wirkmechanismus
The mechanism of action of 3-Chloro-5,8-difluoroisoquinoline involves its interaction with specific molecular targets. Fluorinated isoquinolines are known to inhibit various enzymes, leading to their biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5,8-difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
3,5,6,7,8-Pentachloroisoquinoline: This compound can be transformed into fluorinated derivatives using cesium fluoride.
Fluoroquinolines: These compounds exhibit a broad spectrum of antibacterial activity and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H4ClF2N |
|---|---|
Molekulargewicht |
199.58 g/mol |
IUPAC-Name |
3-chloro-5,8-difluoroisoquinoline |
InChI |
InChI=1S/C9H4ClF2N/c10-9-3-5-6(4-13-9)8(12)2-1-7(5)11/h1-4H |
InChI-Schlüssel |
OJPDRDGAMLDDLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=NC(=CC2=C1F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


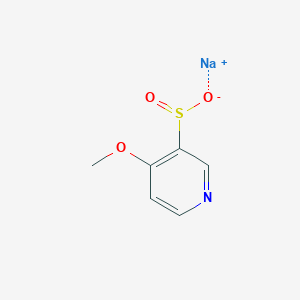
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)
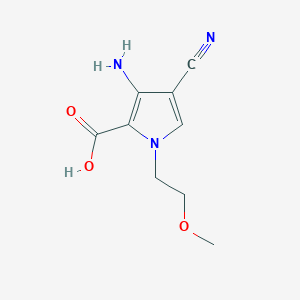

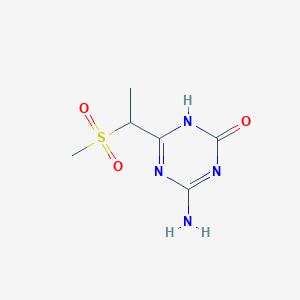
![2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13176198.png)

![[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)
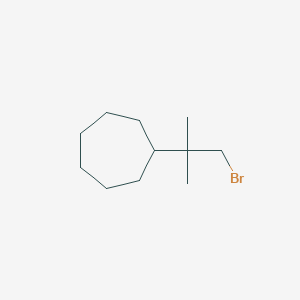
![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)
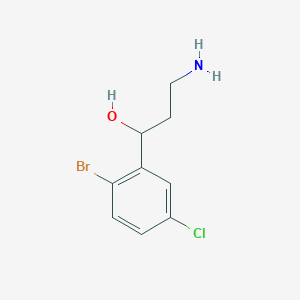
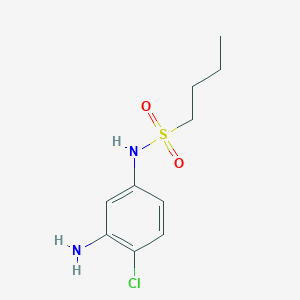

![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol](/img/structure/B13176243.png)
